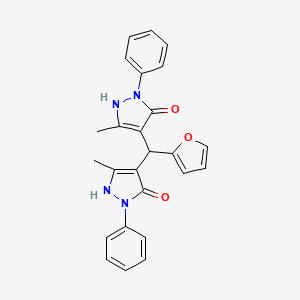
4,4'-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound featuring a furan ring linked to two pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with furan-2-carbaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature, yielding the desired product in high purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. Catalysts such as heterogeneous acid catalysts can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, acids), reduced derivatives (alcohols), and substituted derivatives with various functional groups attached to the phenyl rings .
Scientific Research Applications
4,4’-(Furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antioxidant and anticancer activities.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets, including enzymes and receptors.
Mechanism of Action
The biological activity of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is primarily attributed to its ability to interact with cellular targets. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure but with different aryl groups, showing varied biological activities.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene group, used in coordination chemistry and as bioactive molecules.
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[furan-2-yl-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H22N4O3/c1-16-21(24(30)28(26-16)18-10-5-3-6-11-18)23(20-14-9-15-32-20)22-17(2)27-29(25(22)31)19-12-7-4-8-13-19/h3-15,23,26-27H,1-2H3 |
InChI Key |
VBHSXXHEDAKLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CO3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11103989.png)
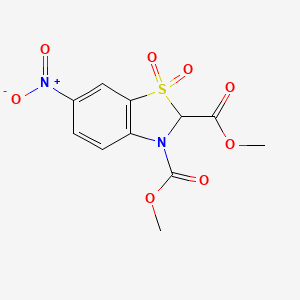
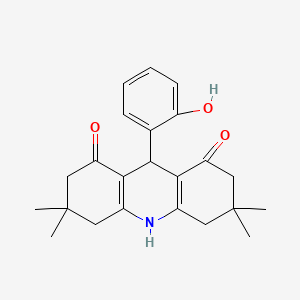
![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)
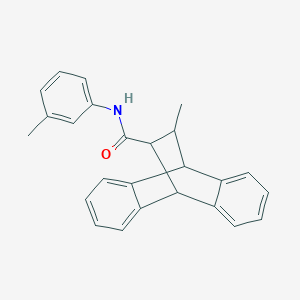
![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11104014.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11104028.png)
![2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11104037.png)
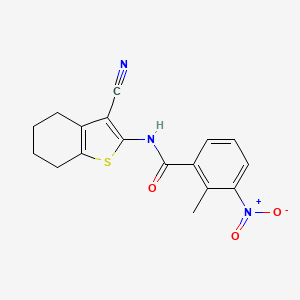
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)
